N-(2-anilinocyclohexyl)benzenesulfonamide
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Description
N-(2-anilinocyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-anilinocyclohexyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind with the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This interaction results in a decrease in tumor cell proliferation and an increase in tumor cell death .
Biochemical Pathways
The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . Tumor cells often shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this metabolic shift, thereby affecting the survival and proliferation of tumor cells .
Pharmacokinetics
It is known that the compound exhibits significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .
Result of Action
The result of this compound’s action is a significant decrease in tumor cell proliferation and an increase in tumor cell death . For instance, one of the derivatives of this compound was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Action Environment
It is known that the efficacy of this compound can be affected by the ph of the tumor microenvironment, as the overexpression of ca ix in tumor cells is often associated with a significant modification in ph .
Biochemical Analysis
Biochemical Properties
N-(2-anilinocyclohexyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the inhibition of carbonic anhydrase IX, which can have significant implications for various biochemical processes .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer cell lines. It has been found to have an inhibitory effect on the proliferation of certain cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (another breast cancer cell line) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with carbonic anhydrase IX. By inhibiting this enzyme, it can influence gene expression and other molecular processes .
Temporal Effects in Laboratory Settings
Its inhibitory effects on cancer cell proliferation suggest that it may have long-term impacts on cellular function .
Metabolic Pathways
This compound’s involvement in metabolic pathways is largely tied to its interaction with carbonic anhydrase IX. This enzyme plays a key role in many metabolic processes, and the inhibition of this enzyme by this compound could potentially impact metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-(2-anilinocyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-6,9-12,17-20H,7-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBYCYQQULCMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.